An In-Depth Technical Guide to 5-Bromo-2-nitroaniline: Chemical Properties and Structure
An In-Depth Technical Guide to 5-Bromo-2-nitroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-bromo-2-nitroaniline, a compound of interest in various research and development sectors, particularly in medicinal chemistry and materials science. This document collates essential data, outlines experimental protocols, and presents structural information to support its application in scientific endeavors.
Chemical Identity and Structure
5-Bromo-2-nitroaniline is an aromatic organic compound with the chemical formula C₆H₅BrN₂O₂.[1] Its structure consists of a benzene ring substituted with a bromine atom, a nitro group, and an amino group. The IUPAC name for this compound is 5-bromo-2-nitrobenzenamine.[1]
Structural Identifiers:
| Identifier | Value |
| SMILES | C1=CC(=C(C=C1Br)N)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C6H5BrN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2[1] |
| InChIKey | RMIFLIVHJLREFJ-UHFFFAOYSA-N[1] |
| CAS Number | 5228-61-5[1] |
The arrangement of the functional groups on the benzene ring is crucial for its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating amino group, creates a unique electronic environment within the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 5-bromo-2-nitroaniline is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | [2] |
| Melting Point | 151-152 °C | [3] |
| Boiling Point | 331.9 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.812 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in ethanol. | [4] |
| pKa | -1.53 ± 0.25 (Predicted) | [3] |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and characterization of 5-bromo-2-nitroaniline. Below are the expected spectral characteristics.
Infrared (IR) Spectroscopy: The IR spectrum of 5-bromo-2-nitroaniline will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching of the primary amine, typically appearing as two bands in the range of 3300-3500 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Asymmetric and symmetric NO₂ stretching in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-Br stretching in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum of 5-bromo-2-nitroaniline will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[8] Common fragmentation patterns for nitroaromatic compounds include the loss of NO, NO₂, and subsequent fragmentation of the aromatic ring.[8]
Experimental Protocols
Synthesis of 5-Bromo-2-nitroaniline
A common synthetic route to 5-bromo-2-nitroaniline involves the bromination of 2-nitroaniline. The following is a general procedure that can be adapted and optimized.
Materials:
-
2-Nitroaniline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
Dissolve 2-nitroaniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring.
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the low temperature. The amount of NBS should be stoichiometric to achieve mono-bromination.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure the reaction goes to completion.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purify the crude 5-bromo-2-nitroaniline by recrystallization.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been reported as a suitable solvent for the recrystallization of bromo-nitroaniline derivatives.[4] A solvent screening should be performed to identify the optimal solvent or solvent mixture.
General Recrystallization Procedure:
-
Dissolve the crude 5-bromo-2-nitroaniline in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven.[9][10][11][12]
Biological Activity and Relevance in Drug Development
While specific studies on the biological activity of 5-bromo-2-nitroaniline are limited in publicly available literature, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities.[13][14] The nitro group is a key pharmacophore in several antimicrobial and antiparasitic drugs.[13] The mechanism of action often involves the enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital biomolecules.[13]
Derivatives of nitroanilines have been investigated for various therapeutic applications, including as potential enzyme inhibitors.[15][16] For instance, some nitro compounds have shown inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are relevant targets in the management of diabetes.[15]
The presence of the bromine atom can further modulate the biological activity and pharmacokinetic properties of the molecule, potentially enhancing its efficacy or altering its target specificity.
Given the established biological relevance of the nitroaniline scaffold, 5-bromo-2-nitroaniline represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its specific biological targets and mechanisms of action.
Safety and Handling
5-Bromo-2-nitroaniline is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use in a well-ventilated area or with a fume hood.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of 5-bromo-2-nitroaniline. For further in-depth research and specific applications, consulting the primary literature and performing experimental validation is highly recommended.
References
- 1. 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-nitroaniline | 5228-61-5 [sigmaaldrich.cn]
- 3. 5-Bromo-2-nitroaniline , 98% , 5228-61-5 - CookeChem [cookechem.com]
- 4. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 5. 5-Bromo-4-methyl-2-nitroaniline(40371-63-9) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
